molecular formula C12H17N3O2S B2975623 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide CAS No. 632301-39-4

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide

Cat. No.: B2975623
CAS No.: 632301-39-4
M. Wt: 267.35
InChI Key: FWPMIDNMAKQVAA-UHFFFAOYSA-N
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Description

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an ethoxybenzoyl group and an ethylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-ethylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxybenzoyl)benzoic acid
  • 4-ethoxybenzoyl chloride
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl] ethanone

Uniqueness

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Biological Activity

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by its ethoxybenzoyl group, which imparts unique chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S with a molecular weight of 267.35 g/mol. Its structure includes functional groups that facilitate various chemical reactions, enhancing its utility in biological systems.

PropertyValue
Molecular FormulaC13H17N3O2SC_{13}H_{17}N_{3}O_{2}S
Molecular Weight267.35 g/mol
Functional GroupsEthoxy, Benzoyl, Hydrazine

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar hydrazine and thioamide functionalities have shown effectiveness against a range of pathogens:

  • Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Active against Candida albicans and Aspergillus fumigatus.

A study demonstrated that certain synthesized derivatives displayed potent antibacterial activity, suggesting that modifications to the hydrazinecarbothioamide structure can enhance efficacy against microbial strains .

Anticancer Properties

The compound's mechanism of action involves interaction with cellular targets that regulate cell proliferation. Preliminary research suggests that this compound may inhibit specific enzymes linked to cancer cell growth, thereby exhibiting anticancer properties. The compound's ability to modulate enzymatic activity is crucial for its potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in the substituents on the hydrazine moiety can significantly impact its potency and selectivity against various biological targets. Research indicates that the presence of an ethoxy group enhances solubility and bioavailability, which are critical factors in drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various hydrazine derivatives were synthesized and tested for their antimicrobial activity. Among these, a derivative closely related to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of similar compounds in vitro. The study employed human cancer cell lines to evaluate cytotoxicity using MTT assays. Results indicated that compounds with structural similarities to this compound exhibited dose-dependent cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

1-[(4-ethoxybenzoyl)amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPMIDNMAKQVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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